

Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide in Molecular Biology

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Compound of Interest

Compound Name: *N-cyclohexyl-2-phenoxybenzamide*

Cat. No.: B3698232

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A comprehensive search of the scientific literature and chemical databases indicates that **N-cyclohexyl-2-phenoxybenzamide** is a known chemical entity that has been synthesized and is available for purchase from chemical suppliers for research purposes. However, there is currently no published research detailing its specific applications as a chemical tool in molecular biology.

While the compound itself is documented, its biological target, mechanism of action, and effects on cellular signaling pathways have not been characterized in the public domain. Consequently, the quantitative data and detailed experimental protocols required to generate the requested application notes do not exist at this time.

For researchers interested in the broader class of phenoxybenzamide compounds, several analogues have been investigated for various biological activities. It is important to note that the specific biological effects of these related compounds cannot be extrapolated to **N-cyclohexyl-2-phenoxybenzamide**, as small structural changes can lead to significant differences in activity. The following information is provided for contextual purposes only.

Research on Structurally Related 2-Phenoxybenzamide Analogues

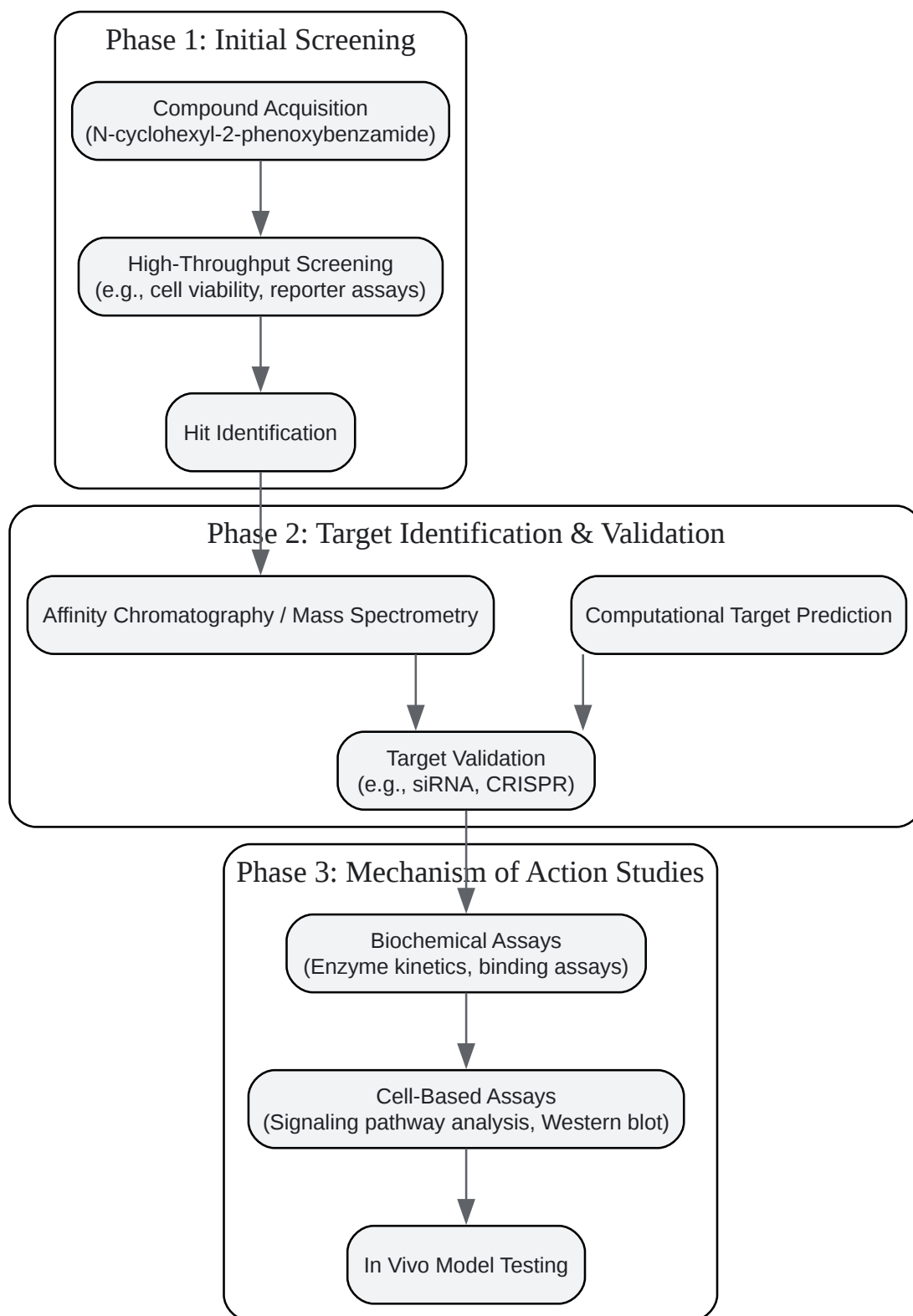
Studies on derivatives of 2-phenoxybenzamide have revealed a range of biological activities, highlighting the potential of this chemical scaffold in drug discovery.

- **Antiplasmodial Activity:** Certain 2-phenoxybenzamide derivatives have been synthesized and evaluated for their effectiveness against *Plasmodium falciparum*, the parasite responsible for malaria.[\[1\]](#)
- **Enzyme Inhibition:**
 - **Monoamine Oxidase (MAO) Inhibition:** A series of 2-phenoxyacetamide analogues were identified as potent and selective inhibitors of monoamine oxidases A and B, which are important targets for antidepressant drugs.[\[2\]](#)
 - **PARP10 Inhibition:** 3- and 4-phenoxybenzamides have been evaluated as selective inhibitors of the mono-ADP-ribosyltransferase PARP10, which is involved in cellular signaling and DNA repair.[\[3\]](#)
- **Anticancer Properties:**
 - A benzoxazole-benzamide conjugate featuring a cyclohexyl group demonstrated inhibitory activity against VEGFR-2, a key target in cancer therapy.[\[4\]](#)
 - Other related heterocyclic compounds containing the phenoxy moiety have been investigated as antitumor agents.[\[5\]](#)

The general workflow for investigating a novel compound like **N-cyclohexyl-2-phenoxybenzamide** would typically follow a path of initial screening to identify biological activity, followed by more in-depth studies to determine its mechanism of action.

Logical Workflow for Characterizing a Novel Chemical Tool

Below is a generalized workflow that researchers might employ to characterize a novel compound such as **N-cyclohexyl-2-phenoxybenzamide**.



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A generalized workflow for the characterization of a novel chemical compound.

Due to the absence of specific data for **N-cyclohexyl-2-phenoxybenzamide**, we are unable to provide the detailed application notes, data tables, and experimental protocols as requested. Researchers are encouraged to consult the literature on related phenoxybenzamide compounds for insights into potential starting points for investigation. Should **N-cyclohexyl-2-phenoxybenzamide** be characterized in future studies, these notes can be updated accordingly.

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